molecular formula C19H20ClN3O2 B6490951 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea CAS No. 891109-55-0

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea

Cat. No.: B6490951
CAS No.: 891109-55-0
M. Wt: 357.8 g/mol
InChI Key: SZGJFCWZBGJPCD-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea is a synthetic urea derivative characterized by a pyrrolidinone core substituted with a 4-chlorophenyl group and a phenylethylurea side chain. Urea derivatives are widely studied for their biological activities, including kinase inhibition and cytotoxic properties. The 4-chlorophenyl moiety may enhance lipophilicity and receptor binding, while the pyrrolidinone ring contributes to conformational rigidity.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-15-6-8-17(9-7-15)23-13-16(12-18(23)24)22-19(25)21-11-10-14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGJFCWZBGJPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from halogen-substituted aromatic systems and urea/pyrrolidinone-containing derivatives in the provided evidence. Below is a comparative analysis:

Halogen-Substituted Enones ()

The study in synthesizes halogenated enones (C1–C4) with cytotoxic properties. For example:

  • (C1) : (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one
  • (C2) : (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one
Property Target Urea Compound C1 (4-Chlorophenyl Enone) C2 (Biphenyl Enone)
Core Structure Pyrrolidinone-urea α,β-Unsaturated ketone α,β-Unsaturated ketone
Halogen 4-Chlorophenyl 4-Chlorophenyl None (C2 has 4-tolyl)
Bioactivity Not reported in evidence Cytotoxic (IC₅₀: ~15 μM) Cytotoxic (IC₅₀: ~22 μM)
Solubility Likely low (urea + aromatic) Moderate (polar ketone) Low (bulky biphenyl)

Key Findings :

  • The 4-chlorophenyl group in C1 enhances cytotoxicity compared to non-halogenated analogs, suggesting that halogenation improves bioactivity .
Pyrazole Derivatives ()

lists pyrazole-based structures with trifluoromethyl and sulfanyl groups, such as 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde .

Property Target Urea Compound Pyrazole Derivative
Core Structure Pyrrolidinone-urea Pyrazole
Halogen 4-Chlorophenyl 3-Chlorophenylsulfanyl
Electron Effects Electron-withdrawing (Cl) Electron-withdrawing (CF₃, S–Ph)
Bioactivity Not reported Likely enzyme inhibition (unreported)

Key Findings :

  • The meta-chlorophenylsulfanyl group in the pyrazole derivative may confer distinct electronic effects compared to the target compound’s para-chlorophenyl group.
  • Trifluoromethyl groups (in pyrazole) enhance metabolic stability, whereas the urea group in the target compound may increase solubility in polar solvents .

Structural and Functional Implications

Role of Halogenation
  • Para vs. Meta Substitution : The target compound’s 4-chlorophenyl group (para) likely improves π-π stacking with hydrophobic protein pockets compared to meta-substituted analogs (e.g., ’s pyrazole).
  • Cytotoxicity: Halogenated enones () show moderate cytotoxicity, but the urea group in the target compound may shift the mechanism toward kinase or protease inhibition.
Urea vs. Ketone/Pyrazole Moieties
  • Conformational Flexibility: The pyrrolidinone ring restricts rotation, which may improve target selectivity relative to flexible enones.

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